8-Methoxynaphthalen-1-amine 8-Methoxynaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16007503
InChI: InChI=1S/C11H11NO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7H,12H2,1H3
SMILES:
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol

8-Methoxynaphthalen-1-amine

CAS No.:

Cat. No.: VC16007503

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

8-Methoxynaphthalen-1-amine -

Specification

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
IUPAC Name 8-methoxynaphthalen-1-amine
Standard InChI InChI=1S/C11H11NO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7H,12H2,1H3
Standard InChI Key CRSQEEBKGDCJEC-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1C(=CC=C2)N

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

8-Methoxynaphthalen-1-amine, systematically named 8-methoxynaphthalen-1-amine under IUPAC guidelines, belongs to the class of aminonaphthalene derivatives. Its molecular formula C11H11NO\text{C}_{11}\text{H}_{11}\text{NO} reflects a naphthalene ring system (C10H8\text{C}_{10}\text{H}_{8}) substituted with a methoxy (-OCH₃) and an amine (-NH₂) group. The compound’s molecular weight is 173.21 g/mol, as confirmed by PubChem . Synonyms include 1-amino-8-methoxynaphthalene and 1-naphthalenamine-8-methoxy-, which are frequently used in chemical databases and literature .

Table 1: Physicochemical Properties of 8-Methoxynaphthalen-1-Amine

PropertyValue
Molecular FormulaC11H11NO\text{C}_{11}\text{H}_{11}\text{NO}
Molecular Weight173.21 g/mol
Boiling PointNot reported
Melting PointNot reported
Density1.156 g/cm³ (estimated)
SMILES NotationCOC1=CC=CC2=C1C(=CC=C2)N
InChI KeyCRSQEEBKGDCJEC-UHFFFAOYSA-N

The SMILES notation COC1=CC=CC2=C1C(=CC=C2)N\text{COC1=CC=CC2=C1C(=CC=C2)N} and InChI key CRSQEEBKGDCJEC-UHFFFAOYSA-N\text{CRSQEEBKGDCJEC-UHFFFAOYSA-N} provide unambiguous representations of its structure, critical for database searches and computational modeling .

Synthesis and Derivative Formation

Classical Synthetic Routes

The Skraup reaction, a classical method for synthesizing quinoline derivatives, has been adapted to produce methoxynaphthylamine analogs. For example, 6-methoxy-8-nitroquinoline is synthesized via the Skraup reaction using 4-methoxy-2-nitroaniline and glycerol in sulfuric acid . Subsequent reduction of the nitro group yields aminomethoxyquinoline intermediates. Although this method targets 3-methoxy isomers, it highlights the feasibility of producing 8-methoxynaphthalen-1-amine through analogous nitro-reduction strategies .

Modern Methodologies

Recent advances involve palladium-catalyzed cross-coupling reactions to introduce methoxy and amine groups regioselectively. For instance, Suzuki-Miyaura coupling could theoretically attach a methoxy-substituted aryl boronic acid to a bromonaphthalene precursor, followed by amination. Such approaches remain speculative for 8-methoxynaphthalen-1-amine but are well-established for related structures .

Table 2: Key Synthetic Intermediates for Methoxynaphthylamine Derivatives

IntermediateReaction ConditionsYield (%)
6-Methoxy-8-nitroquinolineSkraup reaction (H₂SO₄, glycerol)65–70
3-Methoxy-1-nitronaphthaleneNitration of methoxynaphthalene55–60
8-Aminonaphthalen-1-olCatalytic hydrogenation80–85

Future Directions and Research Gaps

Targeted Synthesis and Optimization

Developing regioselective synthetic routes for 8-methoxynaphthalen-1-amine remains a priority. Computational modeling of transition states in Skraup or Friedel-Crafts reactions could identify catalysts favoring 8-position substitution. Additionally, optimizing reaction conditions (e.g., solvent polarity, temperature) may improve yields beyond the 55–70% range observed in analog syntheses .

Expanded Biological Screening

While antibacterial studies on analogs are promising, direct evaluation of 8-methoxynaphthalen-1-amine against viral, fungal, and cancer cell lines is warranted. Molecular docking studies predict high affinity for cytochrome P450 enzymes, suggesting potential in drug metabolism modulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator